molecular formula C9H12BrN B183233 N-Ethyl-4-bromobenzylamine CAS No. 856795-95-4

N-Ethyl-4-bromobenzylamine

Cat. No.: B183233
CAS No.: 856795-95-4
M. Wt: 214.1 g/mol
InChI Key: RVGAYUIZZCACIV-UHFFFAOYSA-N
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Description

N-Ethyl-4-bromobenzylamine is an organic compound with the molecular formula C9H12BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position and an ethyl group on the nitrogen atom

Safety and Hazards

N-Ethyl-4-bromobenzylamine is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-4-bromobenzylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzylamine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of this compound can yield primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Various substituted benzylamines.

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

Scientific Research Applications

N-Ethyl-4-bromobenzylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Comparison with Similar Compounds

    N-Methyl-4-bromobenzylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-4-chlorobenzylamine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-Ethylbenzylamine: Lacks the bromine substitution.

Uniqueness: N-Ethyl-4-bromobenzylamine is unique due to the presence of both the ethyl group and the bromine atom, which confer specific reactivity and properties that are distinct from its analogs. This makes it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGAYUIZZCACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405874
Record name N-ETHYL-4-BROMOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856795-95-4
Record name N-ETHYL-4-BROMOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure outlined for Example 488, 1-bromo-4-(bromomethyl)benzene (2.0 g, 8.0 mmol) was reacted with ethanamine (720 mg, 16 mmol) to afford the desired product (1.3 g, 75%) as a brown solid: ESI MS m/z 215 [C9H12BrN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Yield
75%

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